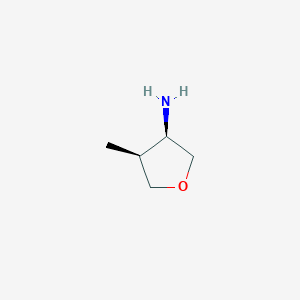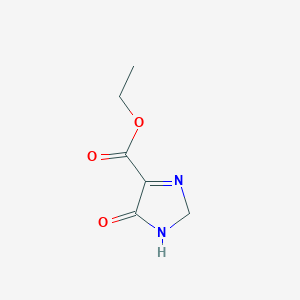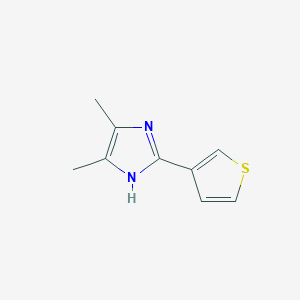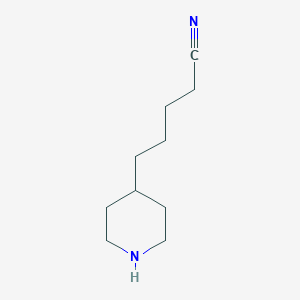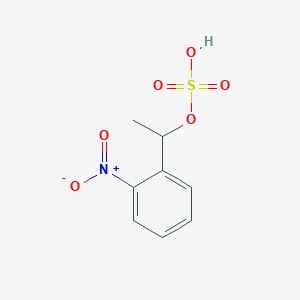![molecular formula C8H6N2O2 B12829458 4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
4-Methyl-1H-benzo[d]imidazole-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1H-benzo[d]imidazole-6,7-dione is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-benzo[d]imidazole-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with an oxidizing agent to form the desired imidazole ring structure . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-benzo[d]imidazole-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functionalized products.
Substitution: The methyl group and other positions on the imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-Methyl-1H-benzo[d]imidazole-6,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-benzo[d]imidazole-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-benzo[d]imidazole-6,7-dione: Lacks the methyl group, leading to different chemical properties and reactivity.
4-Methyl-1H-benzo[d]imidazole-5,6-dione: Similar structure but different positioning of the dione group, affecting its chemical behavior.
2-Methyl-1H-benzo[d]imidazole-6,7-dione: Methyl group at a different position, leading to variations in reactivity and applications.
Uniqueness: The presence of the methyl group at the 4-position and the dione functionality at the 6,7-positions make it a versatile compound for various chemical and biological studies .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
7-methyl-3H-benzimidazole-4,5-dione |
InChI |
InChI=1S/C8H6N2O2/c1-4-2-5(11)8(12)7-6(4)9-3-10-7/h2-3H,1H3,(H,9,10) |
InChI Key |
MKSBXTOISNOJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=O)C2=C1N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


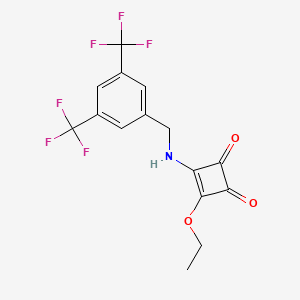
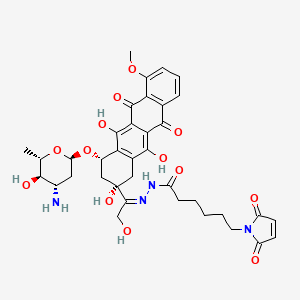

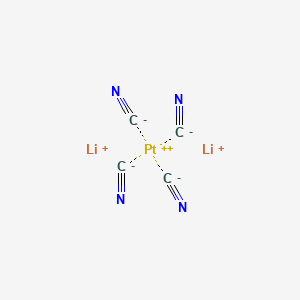
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
![4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
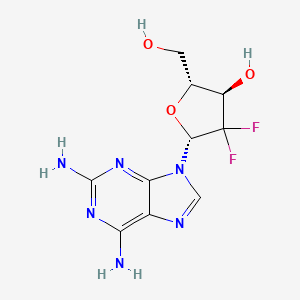
![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
